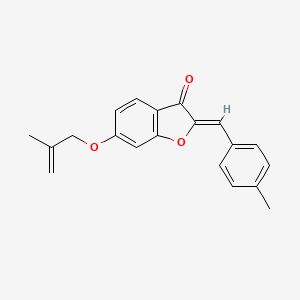

(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H18O3 and its molecular weight is 306.361. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one, a novel compound within the benzofuran family, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran backbone substituted with an allyloxy group and a methylbenzylidene moiety. Its molecular formula is C24H28O3, with a molecular weight of approximately 384.48 g/mol. The presence of multiple functional groups suggests potential for varied interactions with biological targets.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of benzofuran derivatives, reporting that they significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. This suggests that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other chronic inflammatory diseases .

3. Neuroprotective Properties

The compound has shown promise in neuroprotection against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. In vitro studies indicated that it could restore cholinergic function by inhibiting butyrylcholinesterase and promoting microglial polarization from a pro-inflammatory to a neuroprotective state . This multi-target approach is particularly relevant for developing treatments for neurodegenerative diseases.

4. Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of benzofuran derivatives revealed significant activity against various cancer cell lines. For example, compounds structurally related to this compound have been shown to induce apoptosis and inhibit cell proliferation in K562 leukemia cells .

Case Studies

- Neuroprotection in Alzheimer's Models : In a controlled study involving transgenic mice models of Alzheimer's disease, treatment with similar benzofuran derivatives resulted in reduced amyloid plaque formation and improved cognitive function, supporting their potential as therapeutic agents against neurodegeneration .

- Anti-cancer Activity : A series of synthesized benzofuran derivatives were evaluated for their cytotoxicity against multiple cancer cell lines, revealing that certain modifications increased potency significantly compared to the parent compound . The results indicated that structural variations could enhance biological activity.

Research Findings Summary

Análisis De Reacciones Químicas

Benzofuranone Core Formation

-

Pd/Rh-Catalyzed Coupling : Dual-metal relay catalysis enables enantioselective synthesis of quaternary carbon-containing benzofuran-3(2H)-ones via allylic alkylation and C-O coupling (Organic Chemistry Portal, ).

-

Nitroalkene Cyclization : AlCl₃/TFA-mediated reactions between pyrones and nitroalkenes yield benzofuranones through intramolecular cyclization (Zhang & Beaudry, ).

| Method | Catalyst | Conditions | Yield |

|---|---|---|---|

| Pd/Rh Relay Catalysis | Pd(PPh₃)₄, Rh | Benzene, 25°C | 70–85% |

| AlCl₃/TFA Cyclization | AlCl₃, TFA | DCB, 120°C, 16 h | 64–76% |

Substituent Reactivity

-

2-Methylallyloxy Group : The allyl ether may undergo Claisen rearrangement under thermal or acidic conditions, forming chromone derivatives.

-

4-Methylbenzylidene Group : The Z-configuration could participate in photochemical [2+2] cycloadditions or isomerize to the E-form under UV light.

Electrophilic Aromatic Substitution (EAS)

The benzofuranone core’s electron-rich aromatic ring directs electrophiles to positions 5 and 7 (para and meta to oxygen):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5.

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at position 7.

Nucleophilic Additions

-

Enolate Formation : Deprotonation at C3 (α to ketone) with LDA or NaH generates enolates for alkylation or acylation ( ).

-

Example: Reaction with methyl iodide yields 3-methyl derivatives.

-

Redox Reactions

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

-

Benzylidene Hydrogenation : H₂/Pd-C saturates the C=C bond, converting the benzylidene to a benzyl group ( ).

Cross-Coupling Reactions

-

Sonogashira Coupling : The 2-methylallyloxy group’s oxygen can direct palladium-catalyzed couplings with alkynes (e.g., phenylacetylene) to form aryl-alkyne hybrids ( ).

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Triflate derivative | Pd(PPh₃)₄ | Benzene, 25°C, 1 h | 2-Alkynylbenzofuran-3-one |

Oxidative Rearrangements

-

Epoxidation : mCPBA oxidizes the allyl ether’s double bond to an epoxide.

-

Baeyer-Villiger Oxidation : The ketone reacts with peracids to form lactones.

Stability and Degradation

Propiedades

IUPAC Name |

(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-13(2)12-22-16-8-9-17-18(11-16)23-19(20(17)21)10-15-6-4-14(3)5-7-15/h4-11H,1,12H2,2-3H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGABSXSIIWJBSD-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.